molecular formula C21H22N6O6 B2697157 N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428347-48-1

N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2697157
CAS No.: 1428347-48-1
M. Wt: 454.443
InChI Key: MGSNWNNXMKOEKA-UHFFFAOYSA-N
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Description

This compound features a structurally complex framework combining a pyrimidinyl-oxadiazolyl-azetidinyl core linked to an N-(2,3-dimethylphenyl)acetamide moiety, formulated as an oxalate salt. Key structural attributes include:

  • 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capabilities .
  • Pyrimidine: A nitrogen-rich aromatic system often involved in π-π stacking or enzyme inhibition .
  • Oxalate salt: Likely improves aqueous solubility compared to the free base form .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2.C2H2O4/c1-12-5-3-6-15(13(12)2)22-16(26)11-25-9-14(10-25)19-23-18(24-27-19)17-20-7-4-8-21-17;3-1(4)2(5)6/h3-8,14H,9-11H2,1-2H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSNWNNXMKOEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and an oxadiazole moiety. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3 and it has a molecular weight of approximately 372.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .

Case Study:
A study evaluated the anticancer potential of various 1,3,4-oxadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of electron-withdrawing groups on the aromatic rings can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the oxadiazole ring can lead to improved antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of thymidylate synthase, HDAC
AntimicrobialDisruption of bacterial cell walls
AntioxidantScavenging free radicals

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the substituents on the pyrimidine and oxadiazole rings can significantly impact biological activity. For instance:

  • Electron-Donating Groups: Presence at specific positions can enhance anticancer and antioxidant activities.
  • Electron-Withdrawing Groups: These groups have been shown to increase antimicrobial potential against various pathogens .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: Targeting specific enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest: Inducing apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity: Neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that are crucial for tumor growth and survival. The structure of the compound allows it to interact effectively with active sites of these enzymes, thereby blocking their activity and reducing cancer cell viability .

Pharmacological Insights

Antimicrobial Properties :
Some studies have suggested that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the pyrimidine and oxadiazole rings contributes to the compound's ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects :
Recent research has explored the neuroprotective properties of compounds similar to this compound. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the nanomolar range .
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways .
Study CNeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage in vitro .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety typically forms via cyclization reactions. A common method involves condensation of a nitrile oxide with a β-keto amide, followed by acid-catalyzed cyclization. For example, reacting a pyrimidine-substituted nitrile oxide with a β-keto amide precursor could yield the oxadiazole intermediate.

Azetidine Ring Construction

The azetidine (four-membered amine ring) is often synthesized through ring-closing metathesis or β-lactam formation. In related compounds, azetidine derivatives are prepared via cycloaddition or nucleophilic substitution, using reagents like chloroacetyl chloride or azide precursors .

Acetamide Functionalization

The acetamide group is typically introduced via amidation. For example, coupling a carboxylic acid intermediate with 2,3-dimethylphenylamine using activating agents like HATU or EDCl would form the amide bond .

Reaction Type Key Reagents Step Purpose
Oxadiazole cyclizationPyrimidine-substituted nitrile oxide, β-keto amideForm heterocyclic core
Azetidine ring formationChloroacetyl chloride, sodium azideConstruct azetidine moiety
Amidation2,3-dimethylphenylamine, HATU/EDClAttach acetamide group

Pyrimidine Substitution

The pyrimidine ring undergoes substitution at the 2-position, likely via nucleophilic aromatic substitution. This step may require directing groups (e.g., nitro groups) or activating conditions (e.g., palladium-catalyzed coupling) .

Oxadiazole Functionalization

The oxadiazole ring may participate in electrophilic substitution or cross-coupling reactions. For example, Suzuki or Buchwald-Hartwig coupling could install additional substituents if required.

Azetidine Alkylation

The azetidine nitrogen may undergo alkylation or acylation. In related syntheses, this is achieved via SN2 reactions with alkyl halides or alkylation reagents .

Pyrimidine-2-carbonitrile Oxide

This precursor enables oxadiazole formation through cycloaddition. Its synthesis involves oxidation of a β-keto amide to a nitrile oxide.

Azetidine-1-yl Acetamide

This intermediate serves as the scaffold for subsequent substitutions. It may be prepared via β-lactam ring-opening or nucleophilic substitution .

2,3-Dimethylphenylamine

This amine is used in the final amidation step. Its synthesis typically involves nitration/reduction of 2,3-dimethylphenol .

Reaction Conditions and Optimization

Parameter Typical Range Impact
SolventDMF, THF, dichloromethaneSolubility and reaction rate
Temperature0–100°CControls reaction selectivity
Reaction TimeHours to daysAffects yield and purity

Spectroscopic Methods

  • NMR : Used to confirm proton environments, particularly for the azetidine and oxadiazole rings .

  • LC-MS : Validates molecular weight (e.g., ~368 g/mol for analogous oxalate salts).

  • IR : Identifies functional groups like amides (amide I/II bands) .

Chromatographic Analysis

  • HPLC : Assesses purity and isolates the oxalate salt form

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Features Molecular Weight (g/mol) Hypothesized Applications
Target Compound Azetidine, 1,2,4-oxadiazole, pyrimidine, oxalate salt ~483.45* Pharmaceuticals/Agrochemicals
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) 1,2,4-Oxadiazole, fluorophenyl, urea ~413.42 SARS-CoV-2 protease inhibition
N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenoxy)Acetamide (Z9) 1,2,4-Oxadiazole, methoxyphenyl, phenoxyacetamide ~437.47 Dengue virus NS protein targeting
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Ethyl]-6,8-Dioxo-7,8-Dihydroquinazolin-5-yl}Acetamide Quinazolinone, 1,2,4-oxadiazole, dioxolo group ~547.52 Enzyme inhibition (hypothesized)
N-(2,4-Dimethyl-5-((Trifluoromethyl)Sulfonyl)Amino)Phenyl Acetamide (Mefluidide) Trifluoromethylsulfonyl, dimethylphenyl ~314.29 Herbicide (plant growth regulator)

*Calculated based on molecular formula.

Key Comparative Insights

Azetidine vs. Larger Heterocycles

The target compound’s azetidine ring may offer superior rigidity and binding precision compared to Z9’s morpholine or Compound 130’s flexible urea linker. Smaller rings like azetidine often enhance metabolic stability and reduce off-target effects .

Pyrimidine vs. Other Aromatic Systems

The pyrimidine group in the target compound could engage in more specific hydrogen bonding compared to Z9’s methoxyphenyl or Mefluidide’s trifluoromethylsulfonyl groups, which prioritize hydrophobicity or electron-withdrawing effects .

Oxalate Salt Formulation

The oxalate salt likely enhances solubility over neutral analogs like Z9 or Compound 130, which lack salt-forming counterions. This property is critical for bioavailability in drug development .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and azetidine coupling. Key steps include:

  • Cyclocondensation : Use nitrile oxides and amidoximes under reflux with catalysts like DBU (1,8-diazabicycloundec-7-ene) to form the oxadiazole core .
  • Azetidine Functionalization : Couple the oxadiazole-azetidine intermediate with the acetamide moiety via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates using TLC and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to verify substituent positions, particularly the pyrimidinyl and oxadiazolyl groups. Compare chemical shifts with analogous oxadiazole derivatives .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and confirms azetidine ring conformation .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. How can researchers assess solubility and stability in experimental buffers?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min, and quantify supernatant via UV-Vis spectroscopy .
  • Stability Profiling : Incubate in simulated gastric fluid (pH 1.2) and plasma at 37°C. Monitor degradation over 24h using HPLC. Oxalate salts generally show improved aqueous stability compared to free bases .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Include staurosporine as a positive control .
  • Cellular Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Compare with oxadiazole derivatives lacking the pyrimidine group to identify structure-activity trends .

Advanced Research Questions

Q. How can computational modeling guide target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR). Optimize force field parameters for the oxadiazole and pyrimidine moieties .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to evaluate charge distribution in the azetidine ring, correlating with reactivity in nucleophilic substitutions .

Q. What strategies improve in vivo pharmacokinetics (PK) and pharmacodynamics (PD)?

Methodological Answer:

  • Formulation : Prepare PEGylated nanoparticles to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • PK Studies : Administer intravenously (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24h, and quantify via LC-MS/MS. Calculate t1/2_{1/2} and AUC .

Q. How do structural modifications impact SAR?

Methodological Answer:

  • Substituent Variation : Replace the pyrimidin-2-yl group with pyridin-3-yl () and test activity. Use ANOVA to compare IC50_{50} values across analogs .
  • Oxadiazole Isosteres : Synthesize 1,3,4-thiadiazole or triazole analogs. Assess changes in logP and membrane permeability using PAMPA .

Q. How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Case Study : If docking predicts strong EGFR binding but in vitro assays show weak inhibition:
    • Validate target engagement via SPR (surface plasmon resonance).
    • Re-examine protonation states in docking simulations using pKa_a predictions (e.g., MarvinSketch) .
    • Test metabolites for off-target effects using high-content screening .

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